9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
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Overview
Description
9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one is a complex organic compound with a unique structure. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions, methylation, and methoxylation under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized benzofurans.
Scientific Research Applications
9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and cellular processes.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one involves its interaction with molecular targets such as enzymes and receptors. It can modulate various signaling pathways, leading to changes in cellular function. The specific pathways and targets depend on the context of its use, whether in therapeutic applications or as a research tool.
Comparison with Similar Compounds
Similar Compounds
- 9a-Hydroxy-3,8a-dimethyl-5-methylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one
- 9-Hydroxy-3,8a-dimethyl-5-methylidene-4a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(4H)-one
Uniqueness
What sets 9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one apart from similar compounds is its specific methoxy and methylidene groups, which confer unique chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
9a-methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-10-6-5-7-15(3)9-16(18-4)13(8-12(10)15)11(2)14(17)19-16/h12H,1,5-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGEEVMOBHTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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